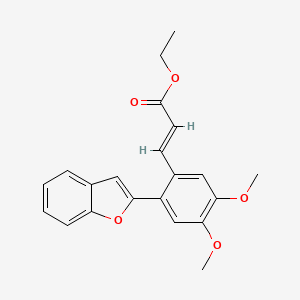
ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones or the use of palladium-catalyzed coupling reactions.
Introduction of the Dimethoxyphenyl Group: The 4,5-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Acrylate Moiety: The acrylate moiety can be introduced through a Wittig reaction or a Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-one derivatives.
Reduction: Formation of ethyl 3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)propanoate.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate can be compared with other benzofuran derivatives:
Psoralen: Used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another derivative used in photochemotherapy.
Angelicin: Known for its anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C21H20O5 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl (E)-3-[2-(1-benzofuran-2-yl)-4,5-dimethoxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C21H20O5/c1-4-25-21(22)10-9-14-11-19(23-2)20(24-3)13-16(14)18-12-15-7-5-6-8-17(15)26-18/h5-13H,4H2,1-3H3/b10-9+ |
InChI Key |
GJYPNMGHKCWKTN-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1C2=CC3=CC=CC=C3O2)OC)OC |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1C2=CC3=CC=CC=C3O2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















